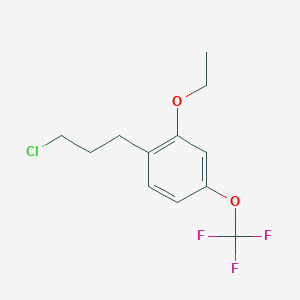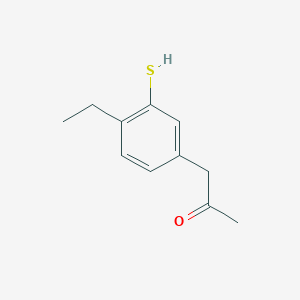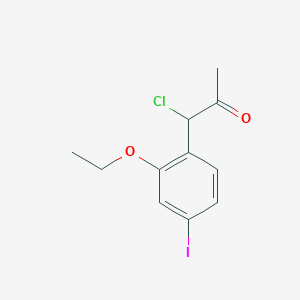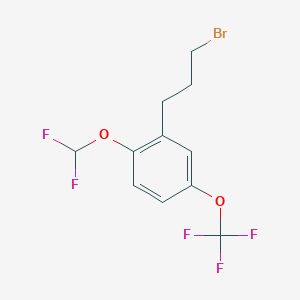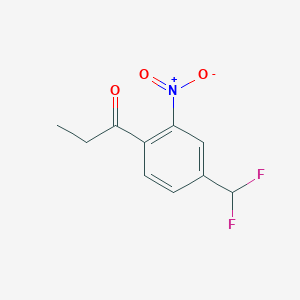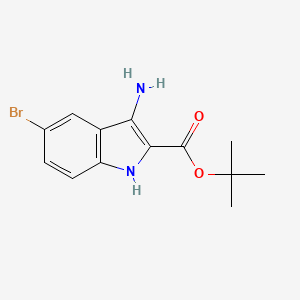
(2'-Fluorobiphenyl-4-yl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane is an organic compound with the molecular formula C13H11FS and a molecular weight of 218.29 g/mol . It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and a methylsulfane group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane typically involves the reaction of 2-fluorobiphenyl with a methylsulfane reagent under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methylsulfane, followed by nucleophilic substitution on the 2-fluorobiphenyl .
Industrial Production Methods
Industrial production of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfoxide/sulfone back to the sulfane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: De-fluorinated biphenyl, reduced sulfane
Substitution: Various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the methylsulfane group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: The parent compound without any substituents.
2-Fluorobiphenyl: Similar structure but without the methylsulfane group.
4-Methylsulfanebiphenyl: Similar structure but without the fluorine atom.
Uniqueness
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane is unique due to the presence of both the fluorine atom and the methylsulfane group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above .
Eigenschaften
Molekularformel |
C13H11FS |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-fluoro-2-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C13H11FS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3 |
InChI-Schlüssel |
GWINHPZHUBLEQR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





